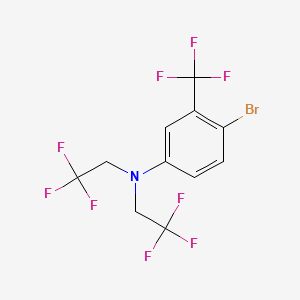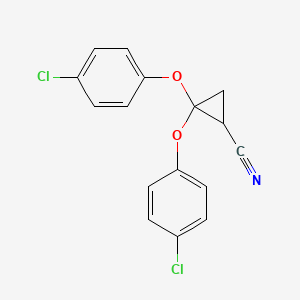
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile is a chemical compound that belongs to the class of cyclopropane derivatives. Cyclopropane derivatives are known for their strained ring structures, which impart unique chemical properties and reactivity. This compound is characterized by the presence of two 4-chlorophenoxy groups attached to a cyclopropane ring, with a carbonitrile group at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the cyclisation of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and 1-(2-(4-bromophenyl)-2-oxoethyl)pyridin-1-ium iodide . This reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using similar starting materials and catalysts. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dimethylformamide (DMF) and specific reaction temperatures and pressures .
化学反应分析
Types of Reactions
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted cyclopropane derivatives.
科学研究应用
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The carbonitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
相似化合物的比较
Similar Compounds
2,2-Bis(4-chlorophenyl)cyclopropane-1-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonitrile group.
2,3-Disubstituted cyclopropane-1-carbonitriles: Compounds with different substituents on the cyclopropane ring.
Uniqueness
2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile is unique due to the presence of two 4-chlorophenoxy groups, which impart specific chemical properties and reactivity. The combination of the cyclopropane ring and the carbonitrile group makes it a versatile compound for various chemical transformations and applications.
属性
CAS 编号 |
541502-16-3 |
|---|---|
分子式 |
C16H11Cl2NO2 |
分子量 |
320.2 g/mol |
IUPAC 名称 |
2,2-bis(4-chlorophenoxy)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H11Cl2NO2/c17-12-1-5-14(6-2-12)20-16(9-11(16)10-19)21-15-7-3-13(18)4-8-15/h1-8,11H,9H2 |
InChI 键 |
SPDILXZVYWQJHP-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


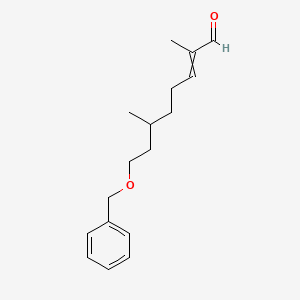
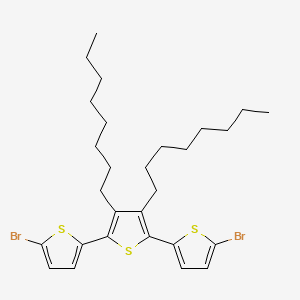
![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
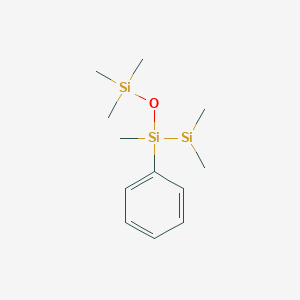

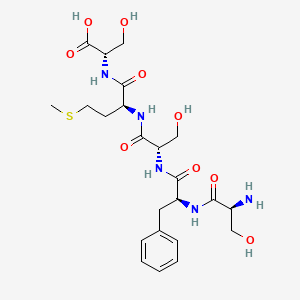
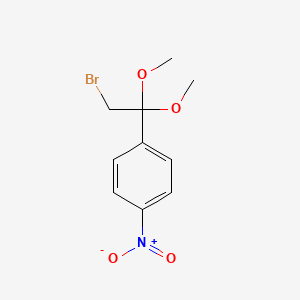
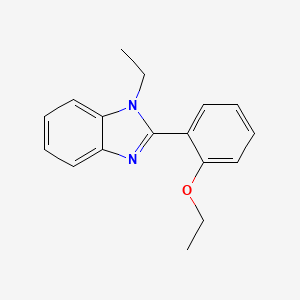
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)
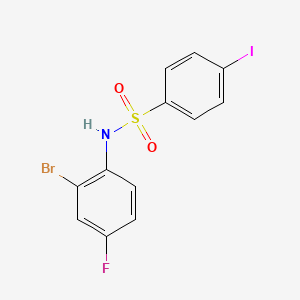
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
